molecular formula C6H11NO2 B6597752 methyl 3-aminopent-2-enoate CAS No. 883528-73-2

methyl 3-aminopent-2-enoate

Cat. No.: B6597752
CAS No.: 883528-73-2
M. Wt: 129.16 g/mol
InChI Key: NKSXDMWAVIOSTD-PLNGDYQASA-N
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Description

Methyl 3-aminopent-2-enoate (CAS 80880-62-2) is a versatile β-enamino ester that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 6 H 11 NO 2 and a molecular weight of 129.16, is characterized by its structure, which features an intramolecular hydrogen bond that influences its stability and reactivity . Its primary research value lies in its role as a precursor for the synthesis of a wide range of biologically active heterocyclic compounds. β-enamino esters like this one are key intermediates in the preparation of structures such as pyridinones, tetronic acids, pyrazoles, quinolines, and oxazoles . Furthermore, this specific compound has been identified as a key intermediate in the synthesis of novel dual-action receptor antagonists (DARA) targeting both angiotensin II (AT1) and endothelin (ETA) receptors, which are being investigated for the treatment of conditions like hypertension and organ damage . It is also a known starting material for the synthesis of other derivatives, such as methyl (E)-2-acetyl-3-amino-2-pentenoate . Researchers value this compound for its utility in constructing complex molecular scaffolds for drug discovery and development. The product is offered with the MDL number MFCD19159603 . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

methyl (Z)-3-aminopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSXDMWAVIOSTD-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301467
Record name Methyl (2Z)-3-amino-2-pentenoate
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Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883528-73-2, 80880-62-2
Record name Methyl (2Z)-3-amino-2-pentenoate
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Record name Methyl (2Z)-3-amino-2-pentenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminopent-2-enoate
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Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds under reflux conditions, with equimolar amounts of 3-amino-2-pentenoic acid and methanol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Nucleophilic attack by methanol forms a tetrahedral intermediate, which subsequently loses water to yield the ester. Intramolecular hydrogen bonding between the amino group and the ester carbonyl stabilizes the product, reducing side reactions such as imine formation.

Purification and Yield

Crude product isolation involves neutralization of the acid catalyst with a weak base (e.g., sodium bicarbonate), followed by extraction with ethyl acetate. Rotary evaporation removes the solvent, and further purification is achieved via flash chromatography using silica gel and a petroleum ether/ethyl acetate gradient (10:1 to 5:1 v/v). Typical yields range from 60% to 75%, depending on the purity of the starting material and reaction duration.

Photoredox Catalysis for Direct Amination and Esterification

Recent advances in photoredox catalysis have enabled the synthesis of β-enamino esters like this compound through radical-mediated pathways. This method avoids the need for pre-functionalized starting materials and offers superior selectivity.

Reaction Setup and Catalysts

A representative procedure involves irradiating a mixture of methyl (Z)-3-aminobut-2-enoate (1n, 23.0 mg, 0.2 mmol), bromodifluoroacetate (2a, 81.2 mg, 0.4 mmol), and fac-Ir(ppy)₃ (1 mol%) in dimethyl sulfoxide (DMSO) under blue LEDs (450–455 nm) for 1 hour. The reaction is conducted under a nitrogen atmosphere to prevent oxidation of intermediates.

Role of fac-Ir(ppy)₃

The iridium-based photocatalyst facilitates single-electron transfer (SET), generating a bromodifluoroacetate radical. This radical abstracts a hydrogen atom from the α-position of the enamino ester, forming a stabilized α-aminoalkyl radical. Subsequent recombination with the difluoroacetate moiety yields the β-enamino ester product.

Scalability and Optimization

Scaling the reaction to 5.0 mmol (using 575 mg of 1n and 2.03 g of 2a) maintains efficiency, with a 62% isolated yield after chromatography. Key parameters include:

  • Catalyst loading : 0.5 mol% fac-Ir(ppy)₃.

  • Solvent : DMSO enhances radical stability and solubility.

  • Light intensity : 2×3 W LEDs ensure sufficient photon flux for rapid reaction kinetics.

Post-Synthetic Modification via TMEDA-Assisted Cyclization

This compound can undergo further functionalization to generate macrocyclic derivatives, expanding its utility in medicinal chemistry.

Two-Step Procedure for Cyclized Products

A 0.2 mmol scale reaction combines this compound (28.6 mg), bromodifluoroacetate (81.2 mg), and fac-Ir(ppy)₃ in DMSO under blue LEDs for 1 hour. After initial photoredox catalysis, tetramethylethylenediamine (TMEDA, 23.2 mg) is added to deprotonate the amino group, enabling nucleophilic attack on the ester carbonyl. This intramolecular cyclization forms a six-membered ring with 67% yield.

Mechanistic Insights

TMEDA acts as a non-nucleophilic base, shifting the equilibrium toward the enolate form of the β-enamino ester. Cyclization proceeds via a concerted asynchronous transition state, with simultaneous C–N bond formation and proton transfer. The reaction’s efficiency is highly dependent on steric effects, favoring substrates with linear alkyl chains.

Comparative Analysis of Synthetic Methods

MethodReactantsCatalystConditionsYieldScalability
Fischer Esterification3-Amino-2-pentenoic acid, methanolH₂SO₄ or HClReflux, 4–6 h60–75%High
Photoredox CatalysisMethyl 3-aminobut-2-enoate, BrCF₂CO₂Etfac-Ir(ppy)₃Blue LEDs, N₂, rt, 1 h62–71%Moderate
TMEDA-Assisted CyclizationThis compound, TMEDAfac-Ir(ppy)₃Blue LEDs, rt, 2 h65–67%Low

Key Observations :

  • Classical esterification is preferred for large-scale synthesis due to its simplicity and cost-effectiveness.

  • Photoredox methods offer superior regioselectivity for complex substrates but require specialized equipment.

  • Cyclization reactions are limited by substrate compatibility but enable access to pharmacologically relevant macrocycles .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Chemistry: Methyl 3-aminopent-2-enoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 3-aminopent-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 3-Aminobut-2-enoate

  • Structure : A shorter-chain analog with a four-carbon backbone instead of five.
  • Physicochemical Properties: Planar geometry and intramolecular N–H⋯O hydrogen bonding, similar to methyl 3-aminopent-2-enoate . Shorter chain reduces lipophilicity (logP ~1.2 vs. ~1.5 for pentenate), affecting membrane permeability.
  • Applications : Key intermediate for nifedipine-like calcium antagonists .
  • Key Difference : Reduced steric bulk may enhance solubility but limit target binding specificity compared to the pentenate derivative.

Ethyl 3-Aminopent-2-enoate

  • Structure: Ethyl ester variant of this compound.
  • Physicochemical Properties: Higher molecular weight (C₈H₁₅NO₂ vs. C₆H₁₁NO₂) and increased lipophilicity due to the ethyl group . Slower metabolic hydrolysis of the ethyl ester compared to methyl esters may prolong bioavailability.
  • Applications : Used in combinatorial libraries for drug discovery .

2-Aminobut-3-enoic Acid Derivatives

  • Structure: Carboxylic acid analogs (e.g., 2-aminobut-3-enoic acid, CAS 52773-87-2) .
  • Physicochemical Properties :
    • Higher polarity and lower logP (estimated ~0.5) due to the carboxylic acid group.
    • Capable of forming stronger intermolecular hydrogen bonds, enhancing crystallinity.
  • Applications: Studied as unnatural amino acids for peptide modification or enzyme inhibition.
  • Key Difference : Acidic functionality limits blood-brain barrier penetration compared to ester derivatives.

Methyl 3-Phenylpent-2-enoate

  • Structure : Aromatic substitution at the β-position (CAS 153773-38-7) .
  • Higher molecular weight (C₁₂H₁₄O₂) and logP (~2.65) .
  • Applications: Potential use in fragrance synthesis or as a building block for heterocycles.
  • Key Difference : Aromaticity may enhance binding to hydrophobic targets but reduce solubility.

Ethyl 3-Methylpent-2-enoate

  • Physicochemical Properties :
    • Branched chain introduces steric hindrance, altering conformational flexibility.
    • Estimated logP ~2.0, higher than linear analogs.
  • Applications : Intermediate for agrochemicals or flavorants.
  • Key Difference : Branched structure may impede enzymatic processing compared to linear analogs.

Computational Similarity Analysis

  • Fingerprint-Based Methods: this compound shares high Tanimoto similarity (>0.7) with methyl 3-aminobut-2-enoate but lower similarity (~0.4) with carboxylic acid analogs . Aromatic and branched analogs show divergent similarity scores, highlighting the impact of substituents on virtual screening outcomes .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight logP* Key Functional Groups Applications
This compound C₆H₁₁NO₂ 129.16 ~1.5 Ester, β-amino, α,β-unsaturated Drug intermediates
Methyl 3-aminobut-2-enoate C₅H₉NO₂ 115.13 ~1.2 Ester, β-amino, α,β-unsaturated Calcium antagonist synthesis
Ethyl 3-aminopent-2-enoate C₈H₁₅NO₂ 157.21 ~1.8 Ethyl ester, β-amino Combinatorial chemistry
2-Aminobut-3-enoic acid C₄H₇NO₂ 101.10 ~0.5 Carboxylic acid, β-amino Unnatural amino acids
Methyl 3-phenylpent-2-enoate C₁₂H₁₄O₂ 190.24 ~2.65 Phenyl, ester Fragrance/heterocycle synthesis

*Estimated using fragment-based methods.

Biological Activity

Methyl 3-aminopent-2-enoate, also known as methyl (E)-4-aminopent-2-enoate, is an unsaturated amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and biochemistry.

Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
IUPAC Name: Methyl (E)-4-aminopent-2-enoate
Canonical SMILES: CC(C=CC(=O)OC)N
InChI Key: XUMXBEOXYOHXFJ-ONEGZZNKSA-N

The synthesis of this compound typically involves the esterification of 4-aminopent-2-enoic acid with methanol under acidic conditions. This reaction is often performed in reflux to ensure complete conversion to the ester form.

Biological Activity

This compound exhibits several biological activities that are of interest in medicinal chemistry and pharmacology.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound have shown antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Properties

Studies have demonstrated that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

3. Role in Biochemical Pathways

This compound is investigated for its involvement in biochemical pathways, particularly those related to amino acid metabolism and enzyme interactions. The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes .

The mechanism of action for this compound involves its interaction with various molecular targets. It can modulate enzyme activity and influence signaling pathways, which may explain its diverse biological effects. For instance, it has been suggested that the compound could interact with G-protein coupled receptors (GPCRs), impacting cell signaling and function .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models.
Study CEnzyme InteractionIdentified as a competitive inhibitor for specific metabolic enzymes.

These findings highlight the potential utility of this compound in therapeutic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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